Superior Bronchial Beta-2 Receptor Sparing (Cardioselectivity) in Humans Compared to Acebutolol and Propranolol
In a double-blind, placebo-controlled crossover study of 11 healthy human subjects, diacetolol demonstrated significantly greater cardioselectivity (bronchial beta-2 receptor sparing) than both its parent compound acebutolol and the non-selective beta-blocker propranolol. Cardioselectivity was assessed by the displacement of the bronchodilator dose-response curve to inhaled isoprenaline, expressed as a dose ratio where a lower value indicates less airway beta-2 blockade [1].
| Evidence Dimension | Bronchial beta-adrenoceptor blockade (airway isoprenaline dose ratio) |
|---|---|
| Target Compound Data | Mean dose ratio 2.4 |
| Comparator Or Baseline | Acebutolol: 8.0; Propranolol: 72.0; Metoprolol: 2.7 |
| Quantified Difference | 3.3-fold lower than acebutolol; 30-fold lower than propranolol |
| Conditions | Inhaled isoprenaline bronchodilator response in 11 normal subjects; doses: diacetolol 600 mg, acebutolol 400 mg, metoprolol 200 mg, propranolol 80 mg |
Why This Matters
A lower airway dose ratio directly correlates with reduced risk of bronchoconstriction in research models involving pulmonary function, making diacetolol the preferred procurement choice for studies where respiratory safety is a critical endpoint.
- [1] Thomas MS, Tattersfield AE. Comparison of beta-adrenoceptor selectivity of acebutolol and its metabolite diacetolol with metoprolol and propranolol in normal man. Eur J Clin Pharmacol. 1986;29(6):679-683. doi:10.1007/BF00615958. PMID: 2872056. View Source
